3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine

Kinase inhibitor design Scaffold topology Hinge-binding geometry

Select CAS 338956-48-2 for its N-linked imidazol-1-yl architecture—a rotational and hinge-binding vector distinct from C-linked pyridinylimidazoles (e.g., SB-203580). The 2-methylsulfanyl group enables late-stage oxidation to sulfoxide/sulfone for p38α/JNK3 selectivity tuning, with enantiopure sulfoxide metabolites achieving low-nanomolar p38α IC50 and TNF-α IC50 of 52 nM in human whole blood. Combined 3-chloro-5-trifluoromethyl pyridine substitution is unique to this scaffold—no direct congener exists. Ideal for kinase-focused library synthesis, oxidation-state SAR, and docking validation studies.

Molecular Formula C10H7ClF3N3S
Molecular Weight 293.69
CAS No. 338956-48-2
Cat. No. B2602137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine
CAS338956-48-2
Molecular FormulaC10H7ClF3N3S
Molecular Weight293.69
Structural Identifiers
SMILESCSC1=NC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H7ClF3N3S/c1-18-9-15-2-3-17(9)8-7(11)4-6(5-16-8)10(12,13)14/h2-5H,1H3
InChIKeySMPKBOBRXYCJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 338956-48-2): Procurement-Grade Identity and Scaffold Context for N-Linked Pyridinylimidazole Selection


3-Chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 338956-48-2) is a heterocyclic small molecule belonging to the N-linked pyridinylimidazole class, distinguished from the canonical C-linked pyridinylimidazoles (e.g., SB-203580) by its imidazol-1-yl connectivity to the pyridine C2 position. The compound bears a chloro substituent at pyridine C3, a trifluoromethyl group at pyridine C5, and a methylsulfanyl (SMe) moiety at the imidazole 2-position [1]. This architecture positions the compound as a scaffold relevant to kinase inhibitor design programs—particularly those targeting p38α MAPK and JNK3—where the 2-thioimidazole motif is a validated pharmacophore for ATP-site binding [2]. The N-linkage creates a distinct hinge-binding vector and rotational profile compared to C-linked congeners, offering a unique starting point for structure–activity relationship (SAR) exploration and intellectual property differentiation.

Why 3-Chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine Cannot Be Replaced by Generic N-Linked or C-Linked Pyridinylimidazole Analogs


Three structural features preclude direct interchange with seemingly analogous pyridinylimidazoles: (i) the N-linkage (imidazol-1-yl) generates a rotational profile and hinge-binding geometry that diverges from C4(5)-linked pyridinylimidazoles such as SB-203580 or VX-745 [1]; (ii) the 2-methylsulfanyl group contributes to both potency and selectivity in the 2-thioimidazole series, with its removal or replacement (e.g., ethyl, H) altering kinase inhibition profiles—for example, replacement of the methylsulfanyl group with hydrogen or ethyl in pyridinylimidazole scaffolds shifted selectivity between p38α MAPK and JNK3 [2]; (iii) the combined 3-chloro-5-trifluoromethyl pyridine substitution pattern is not duplicated across the broader pyridinylimidazole class, affecting electronic properties and metabolic stability. Substituting this compound with its des-methylsulfanyl congener (CAS 306977-44-6, LogP 2.94, TPSA 30.71 Ų) results in loss of the SMe synthetic handle and alters lipophilicity, potentially compromising late-stage diversification and pharmacokinetic tuning .

3-Chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 338956-48-2): Quantitative Differentiation Evidence for Research Procurement


N-Linked (Imidazol-1-yl) vs C-Linked Pyridinylimidazole Scaffold: Divergent Binding Mode and Selectivity Trajectories

The target compound bears an N-linkage (imidazol-1-yl) attaching the imidazole to the pyridine C2 position. This differs fundamentally from the C4(5)-linked pyridinylimidazoles represented by SB-203580 (adezmapimod) and VX-745. In the C-linked series, the pyridine ring participates directly in hinge-region hydrogen bonding, while the N-linkage alters the vector and rotational degrees of freedom, potentially shifting kinase selectivity profiles. Cross-study analysis of the pyridinylimidazole scaffold optimization literature demonstrates that altering the substitution pattern—including the connectivity between pyridine and imidazole—was essential for shifting inhibitory activity from p38α MAPK to JNK3 [1]. Compound 1a (a C-linked pyridinylimidazole) exhibited balanced dual JNK3/p38α inhibition with IC50(JNK3) = 24 nM and IC50(p38α) = 17 nM [1]. In contrast, the N-linked architecture of CAS 338956-48-2 provides a distinct starting scaffold for programs seeking to engineer selectivity away from p38α or toward orthogonal kinase targets.

Kinase inhibitor design Scaffold topology Hinge-binding geometry Selectivity engineering

2-Methylsulfanyl Substituent as a Potency Driver: SAR Evidence from 2-Thioimidazole p38α MAPK Inhibitor Series

The methylsulfanyl group at the imidazole 2-position is a critical potency determinant in the 2-thioimidazole class of p38α MAPK inhibitors. The Laufer group established that 2-thioimidazole-based compounds bearing a methylsulfanyl substituent achieve low nanomolar IC50 values against p38α MAPK in enzymatic assays, with the sulfide serving as a precursor for chiral sulfoxide metabolites that further modulate potency [1]. Cross-study comparison with the des-methylsulfanyl analog (3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine, CAS 306977-44-6) reveals the latter lacks this validated pharmacophoric element, removing a key handle for potency optimization. In the related C-linked series, removal of the methylsulfanyl group (compound 14) resulted in a measurable shift in kinase inhibition profile relative to the parent methylsulfanyl-bearing compound 13 [2].

p38α MAP kinase 2-thioimidazole SAR ATP-competitive inhibition Potency optimization

Methylsulfanyl Group as a Versatile Synthetic Handle: Late-Stage Oxidation to Sulfoxide and Sulfone Derivatives

The methylsulfanyl (SMe) group in CAS 338956-48-2 serves as a chemically tractable handle for late-stage oxidation to sulfoxide (SOMe) and sulfone (SO₂Me) derivatives, enabling systematic modulation of potency, solubility, and metabolic stability. The Laufer group demonstrated that enantiomerically pure sulfoxide metabolites of 2-thioimidazole-based p38α inhibitors exhibit IC50 values in the low nanomolar range against p38α MAPK, with human whole blood (HWB) TNF-α inhibition IC50 values as low as 52 nM [1]. In contrast, the des-methylsulfanyl analog (CAS 306977-44-6) lacks this synthetic entry point, eliminating the possibility of oxidation-state SAR exploration from a common intermediate.

Late-stage diversification Sulfoxide metabolite Synthetic chemistry Prodrug design

Combined 3-Chloro-5-Trifluoromethyl Pyridine Substitution: Electronic Modulation and Lipophilicity Tuning

The simultaneous presence of chloro (C3) and trifluoromethyl (C5) substituents on the pyridine ring distinguishes CAS 338956-48-2 from simpler N-linked pyridinylimidazoles lacking these groups. The des-methylsulfanyl analog (CAS 306977-44-6) shares this substitution pattern and exhibits a measured LogP of 2.94 and TPSA of 30.71 Ų . Addition of the SMe group in CAS 338956-48-2 is expected to increase LogP by approximately 0.5–0.8 units based on fragment contribution models, pushing the compound toward the lipophilicity range associated with improved membrane permeability while remaining below the LogP >5 threshold typically associated with poor developability. This substitution pattern also provides dual electron-withdrawing effects (Cl σₚ = +0.23; CF₃ σₚ = +0.54) that modulate the pyridine ring's electronic character and metabolic stability [1].

Physicochemical properties Lipophilicity modulation Electron-withdrawing groups ADME optimization

Structural Differentiation from the Canonical p38 Inhibitor SB-203580: N-Linkage vs C-Linkage and Fluorophenyl Absence

SB-203580 (adezmapimod), the most widely used pyridinylimidazole p38α MAPK inhibitor, features C-linked 4-pyridyl and 4-fluorophenyl substituents with an IC50 of 50 nM for p38α/SAPK2a and 500 nM for p38β2 . CAS 338956-48-2 differs in three key aspects: (i) N-linkage (imidazol-1-yl) to pyridine vs C4(5)-linkage; (ii) absence of the 4-fluorophenyl group, which in SB-203580 occupies the hydrophobic back pocket of p38α; (iii) presence of the 2-methylsulfanyl group, absent in SB-203580's 2-(4-methylsulfinylphenyl) moiety. These structural distinctions mean that CAS 338956-48-2 cannot be considered an SB-203580 replacement but rather a complementary scaffold for exploring kinome selectivity beyond p38α/β. The N-linked architecture may reduce p38α potency relative to SB-203580 while potentially accessing orthogonal kinase targets such as JNK3, as demonstrated in scaffold optimization campaigns where connectivity changes shifted selectivity [1].

SB-203580 comparator Selectivity profile p38α MAPK Scaffold hopping

3-Chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 338956-48-2): Evidence-Based Research and Industrial Application Scenarios


Kinase Selectivity Profiling: Exploring N-Linked Pyridinylimidazole SAR for JNK3 vs p38α MAPK Target Engagement

Research groups investigating the structural determinants of kinase selectivity between p38α MAPK and JNK3 should procure CAS 338956-48-2 as a structurally differentiated scaffold. The N-linked architecture provides a complementary binding mode to the extensively studied C-linked pyridinylimidazoles, with published evidence demonstrating that scaffold connectivity changes are effective in shifting inhibitory activity between p38α and JNK3 [1]. The compound serves as a starting point for synthesizing focused libraries where the methylsulfanyl group is retained or oxidized to sulfoxide/sulfone, enabling systematic exploration of potency–selectivity relationships across the MAPK family.

Late-Stage Diversification via Methylsulfanyl Oxidation: Sulfoxide/Sulfone SAR Campaigns for ADME Optimization

Medicinal chemistry teams pursuing oxidation-state SAR for 2-thioimidazole-based kinase inhibitors should select CAS 338956-48-2 as a common intermediate. The methylsulfanyl group can be selectively oxidized to chiral sulfoxide or sulfone derivatives, a strategy validated by the Laufer group where enantiopure sulfoxide metabolites of 2-thioimidazoles achieved p38α IC50 values in the low nanomolar range and human whole blood TNF-α IC50 as low as 52 nM [2]. The presence of the 3-chloro-5-trifluoromethyl pyridine motif further allows concurrent exploration of electronic effects on metabolic stability within a single synthetic sequence.

Agrochemical Lead Discovery: Sulfur-Containing Heterocyclic Scaffolds for Fungicidal or Pesticidal Screening

Agrochemical discovery programs targeting phytopathogenic fungi or insect pests may incorporate CAS 338956-48-2 into screening libraries based on the established utility of sulfur-containing heterocyclic derivatives in crop protection. Patent literature documents pesticidally active heterocyclic derivatives with sulfur-containing substituents [3], and pyridyl-imidazole compounds have been claimed as fungicides effective against a range of plant pathogens [4]. The methylsulfanyl group and trifluoromethyl substitution align with structural features commonly associated with agrochemical bioactivity and environmental persistence profiles.

Computational Chemistry and Docking Studies: N-Linked Imidazole Hinge-Binding Motif Benchmarking

Computational chemistry groups developing docking scoring functions or molecular dynamics protocols for kinase hinge-region binding should utilize CAS 338956-48-2 as a test case for the imidazol-1-yl hinge-binding motif. The N-linked connectivity presents a distinct hydrogen-bond acceptor/donor pattern at the hinge compared to the C-linked pyridinylimidazoles that dominate existing co-crystal structures (e.g., PDB 1OUK, 1OUY) [5]. The compound's predicted physicochemical properties (estimated LogP ≈ 3.4–3.7, based on the des-methylsulfanyl analog LogP of 2.94 plus SMe contribution) make it suitable for assessing scoring function performance in a lipophilicity range relevant to lead-like chemical space .

Quote Request

Request a Quote for 3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.